Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]-
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Overview
Description
Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of acetamide, methylthio, phenyl, pyrazolo, triazolo, and pyrazinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]- typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine structure, followed by the introduction of the phenyl and methylthio groups. The final step involves the acetamide functionalization under controlled conditions, such as specific temperatures and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolo and triazolo rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazinyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyrazinyl rings.
Scientific Research Applications
Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(3-methylphenyl): A simpler analog with a similar acetamide structure but lacking the complex pyrazolo and triazolo rings.
Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]: Another related compound with different substituents on the phenyl ring.
Uniqueness
Acetamide, N-[3-(methylthio)phenyl]-2-[(9-phenylpyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazin-3-yl)thio]- is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6OS2/c1-30-17-9-5-8-16(12-17)23-20(29)14-31-22-25-24-21-19-13-18(15-6-3-2-4-7-15)26-28(19)11-10-27(21)22/h2-12,18-19,21,24,26H,13-14H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHUSEBMWLYYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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